molecular formula C19H18O3 B2766091 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal CAS No. 338404-87-8

2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal

Cat. No.: B2766091
CAS No.: 338404-87-8
M. Wt: 294.35
InChI Key: OXAACMKSHLZPSD-UHFFFAOYSA-N
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Description

2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal is an organic compound with a complex structure that includes both hydroxymethyl and acetal functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal typically involves multiple steps:

    Formation of the Napthalenone Core: The initial step involves the synthesis of the 3,4-dihydro-1(2H)-napthalenone core through a cyclization reaction.

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Formation of the Acetal: The final step involves the reaction of the hydroxymethylated napthalenone with benzaldehyde under acidic conditions to form the acetal.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetal group can undergo substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the acetal group can undergo hydrolysis under acidic conditions, releasing benzaldehyde and the corresponding diol.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(Hydroxymethyl)propionic acid: Similar in having hydroxymethyl groups but lacks the napthalenone and acetal functionalities.

    3,4-dihydro-1(2H)-napthalenone: Shares the napthalenone core but lacks the hydroxymethyl and acetal groups.

Properties

IUPAC Name

2-phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c20-17-16-9-5-4-6-14(16)10-11-19(17)12-21-18(22-13-19)15-7-2-1-3-8-15/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAACMKSHLZPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC(OC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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